9,9-Bis(4-trifluorovinyloxyphenyl)fluorene
Overview
Description
9,9-Bis(4-trifluorovinyloxyphenyl)fluorene is a synthetic organic compound that belongs to the family of fluorene derivatives.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that the compound can be involved in the condensation reaction of 9-fluorenone and phenol . In this reaction, bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) are used as catalysts . The Brønsted acid catalysts protonate the carbonyl of ketone to help monophenol addition, and also help the addition of the second phenol through protonating the hydroxyl of the intermediate produced from the nucleophilic addition of ketone with the first phenol .
Biochemical Pathways
The compound is involved in the synthesis of 9,9-bis (4-hydroxyphenyl) fluorene (bhpf), a compound with a cardo-ring structure . BHPF is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .
Result of Action
It is known that bfil catalyst 6c can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (952%) .
Action Environment
The action of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene can be influenced by several factors. For instance, the reaction parameters, including catalyst amount, reaction temperature, reaction time, and the molar ratio of phenol and 9-fluorenone, can affect the efficiency of the condensation reaction . The compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene typically involves the reaction of 9,9-bis(4-hydroxyphenyl)fluorene with trifluorovinyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(4-trifluorovinyloxyphenyl)fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluorovinyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
9,9-Bis(4-trifluorovinyloxyphenyl)fluorene has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and electronic components.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A precursor in the synthesis of 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene.
9,9-Bis(4-methoxyphenyl)fluorene: Another fluorene derivative with different substituents.
Uniqueness
This compound is unique due to the presence of trifluorovinyloxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
9,9-bis[4-(1,2,2-trifluoroethenoxy)phenyl]fluorene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16F6O2/c30-25(31)27(34)36-19-13-9-17(10-14-19)29(18-11-15-20(16-12-18)37-28(35)26(32)33)23-7-3-1-5-21(23)22-6-2-4-8-24(22)29/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOBYPPBQWLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=C(F)F)F)C5=CC=C(C=C5)OC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373512 | |
Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134130-20-4 | |
Record name | 9,9-Bis(4-trifluorovinyloxyphenyl)fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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